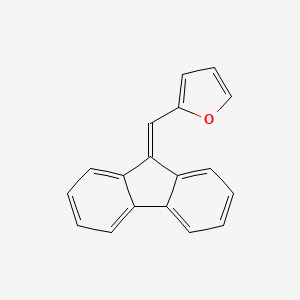![molecular formula C13H19NO B13142607 [4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol](/img/structure/B13142607.png)
[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . This compound features a pyridine ring substituted with a cyclopropylpropyl group and a methyl group, along with a methanol group attached to the second carbon of the pyridine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol typically involves the reaction of 4-(3-cyclopropylpropyl)-5-methylpyridine with formaldehyde under basic conditions . The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-cyclopropylpropyl)-5-methylpyridine-2-carboxylic acid.
Reduction: Formation of 4-(3-cyclopropylpropyl)-5-methylpiperidine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Cyclopropylpropyl)-5-methylpyridine: Lacks the methanol group, making it less polar and potentially less reactive.
4-(3-Cyclopropylpropyl)-5-methylpiperidine-2-methanol: A reduced form of the pyridine derivative, which may exhibit different biological activities.
4-(3-Cyclopropylpropyl)-5-methylpyridine-2-carboxylic acid: An oxidized form, which may have different chemical properties and applications.
Uniqueness
The presence of the methanol group in [4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
[4-(3-cyclopropylpropyl)-5-methylpyridin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO/c1-10-8-14-13(9-15)7-12(10)4-2-3-11-5-6-11/h7-8,11,15H,2-6,9H2,1H3 |
Clave InChI |
GPYXRGLRLRVFHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1CCCC2CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B13142532.png)
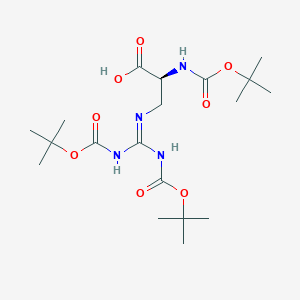
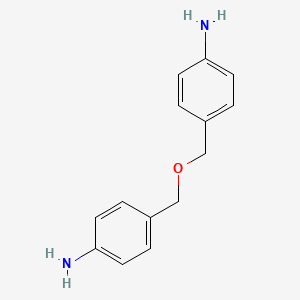
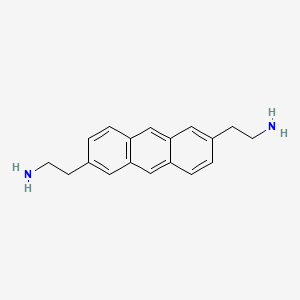
![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
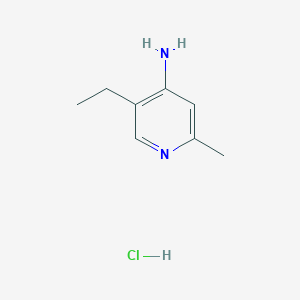
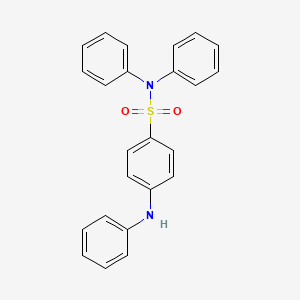
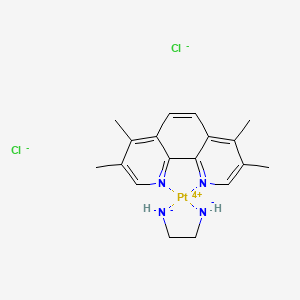
![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)

